molecular formula C26H16 B12339122 Benzo[j]fluoranthene, 11-phenyl-

Benzo[j]fluoranthene, 11-phenyl-

Cat. No.: B12339122
M. Wt: 328.4 g/mol
InChI Key: PHXPRDOUSPRMAE-UHFFFAOYSA-N
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Description

Benzo[j]fluoranthene, 11-phenyl- is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. These compounds are characterized by their fused ring structures, which include both naphthalene and benzene rings. Benzo[j]fluoranthene, 11-phenyl- is known for its interesting photophysical and fluorescence properties, making it a subject of significant interest in synthetic organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[j]fluoranthene, 11-phenyl- typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the flash vacuum thermolysis (FVT) of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at temperatures above 900°C, followed by ring rearrangements to yield benzo[j]fluoranthene . Another method involves the conversion of benzo[k]fluoranthene to benzo[j]fluoranthene via FVT at temperatures of at least 1100°C .

Industrial Production Methods

Industrial production of benzo[j]fluoranthene, 11-phenyl- is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo[j]fluoranthene, 11-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.

Major Products

    Phenols: Hydroxylated derivatives of benzo[j]fluoranthene.

    Dihydrodiols: Reduced forms of the compound with added hydrogen atoms.

    Quinones: Oxidized derivatives with carbonyl groups.

Scientific Research Applications

Benzo[j]fluoranthene, 11-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[j]fluoranthene, 11-phenyl- involves its interaction with cellular components, leading to various biological effects. It is metabolized into reactive intermediates, such as phenols and dihydrodiols, which can form DNA adducts and induce mutations . These interactions are mediated by enzymes like cytochrome P450, which catalyze the oxidation of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]fluoranthene
  • Benzo[b]fluoranthene
  • Benzo[e]fluoranthene
  • Benzo[k]fluoranthene

Uniqueness

Benzo[j]fluoranthene, 11-phenyl- is unique due to its specific ring structure and photophysical properties. Unlike its isomers, it exhibits distinct fluorescence characteristics, making it valuable for applications in materials science and organic electronics .

Properties

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

5-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene

InChI

InChI=1S/C26H16/c1-2-6-17(7-3-1)20-13-12-18-14-15-22-21-10-4-8-19-9-5-11-23(25(19)21)26(22)24(18)16-20/h1-16H

InChI Key

PHXPRDOUSPRMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC4=C3C5=CC=CC6=C5C4=CC=C6

Origin of Product

United States

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